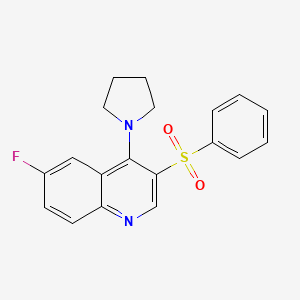

3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline” is a complex organic compound. It contains a benzenesulfonyl group, a fluorine atom, a pyrrolidinyl group, and a quinoline group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonic acid derivatives are often synthesized and evaluated as competitive inhibitors of certain enzymes . The synthesis typically involves various reactions, including sulfonation, chlorosulfonation, and reactions with ammonia .

Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits typical reactions of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . Similar reactions might be expected for “3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline”.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities and Analogues

One study explored the synthesis of new derivatives with potential antibacterial activities, including compounds structurally related to "3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline." These compounds were evaluated for their in vitro and in vivo antibacterial efficacy, suggesting a promising avenue for developing new antibacterial agents (Grassberger, Turnowsky, & Hildebrandt, 1984).

Fluorescent Probes for Metal Ions

Another area of research involves designing fluorescent probes for detecting metal ions. A study described the synthesis of a "caged" probe derived from a quinoline structure, demonstrating significant fluorescence emission upon interaction with Zn2+ ions. This finding highlights the compound's potential in bioimaging and detecting metal ions in biological systems (Aoki et al., 2008).

Organic Light-Emitting Diode (OLED) Applications

Research into homoleptic cyclometalated iridium complexes, including quinoline-based ligands, has shown highly efficient red phosphorescence. These studies suggest potential applications in OLED technology, offering insights into the design of efficient, red-emissive materials (Tsuboyama et al., 2003).

Synthesis of Fluoroalkyl-Substituted Derivatives

Another significant application involves the synthesis of fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives. These reactions showcase the versatility of "3-(Benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline" in generating complex structures with potential pharmaceutical relevance (Peng & Zhu, 2001).

Novel Antiparasitic Lead Scaffolds

Lastly, the exploration of 1-benzenesulfonyl-tetrahydroquinoline derivatives, designed by combining biologically active moieties, revealed compounds with moderate activity against Trypanosoma cruzi. This study underscores the potential of such compounds as lead scaffolds for developing new antiparasitic drugs (Pagliero et al., 2010).

Zukünftige Richtungen

The future directions for this compound would depend on its specific applications. For example, there is ongoing research into the use of benzenesulfonic acid derivatives in the treatment of various diseases . Additionally, there is interest in the development of new catalytic transformations involving sulfones .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c20-14-8-9-17-16(12-14)19(22-10-4-5-11-22)18(13-21-17)25(23,24)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQVPKNZGVNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)